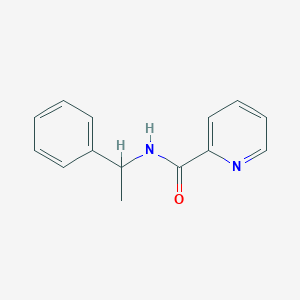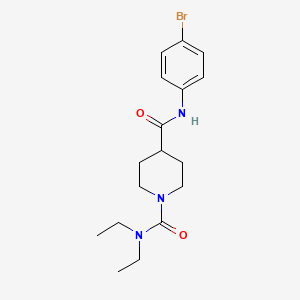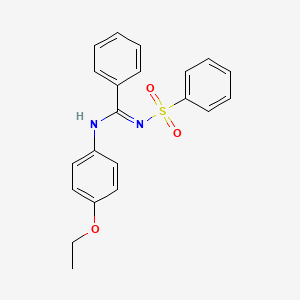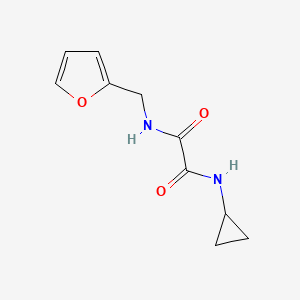![molecular formula C16H14O5S2 B5917594 2,2'-[oxybis(4,1-phenylenethio)]diacetic acid](/img/structure/B5917594.png)
2,2'-[oxybis(4,1-phenylenethio)]diacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2'-[oxybis(4,1-phenylenethio)]diacetic acid, also known as OPDA, is a compound that has gained interest in scientific research due to its potential applications in various fields. OPDA is a derivative of 1,2-dithiolane-3-pentanoic acid and is synthesized through a multistep process involving the reaction of 4-chloro-1,2-dithiolane-3-pentanoic acid with sodium hydroxide and hydrogen peroxide.
Mecanismo De Acción
2,2'-[oxybis(4,1-phenylenethio)]diacetic acid works by binding to metals such as copper and iron, which are known to play a role in oxidative stress and cellular damage. By binding to these metals, this compound can prevent them from reacting with other molecules and causing damage. Additionally, this compound has been shown to have an inhibitory effect on enzymes such as xanthine oxidase, which are involved in the production of reactive oxygen species.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including antioxidant activity, metal chelation, and inhibition of enzymes involved in oxidative stress. This compound has also been shown to have anti-inflammatory properties and has been investigated for its potential use in the treatment of diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,2'-[oxybis(4,1-phenylenethio)]diacetic acid in lab experiments is its ability to bind to proteins and other biomolecules, making it a potentially useful tool for drug delivery and other applications. However, one limitation of using this compound is its relatively complex synthesis process, which can make it difficult and time-consuming to produce in large quantities.
Direcciones Futuras
There are a number of potential future directions for research involving 2,2'-[oxybis(4,1-phenylenethio)]diacetic acid. One area of interest is the development of new drug delivery systems using this compound as a binding agent. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential use in the treatment of diseases such as Alzheimer's and Parkinson's. Finally, further investigation is needed to optimize the synthesis process for this compound and to develop more efficient and cost-effective methods for producing the compound.
Métodos De Síntesis
The synthesis of 2,2'-[oxybis(4,1-phenylenethio)]diacetic acid involves a multistep process that begins with the reaction of 4-chloro-1,2-dithiolane-3-pentanoic acid with sodium hydroxide and hydrogen peroxide. This reaction results in the formation of 4,1-phenylenethiodiacetic acid, which is then reacted with sodium hydroxide and hydrogen peroxide to produce this compound.
Aplicaciones Científicas De Investigación
2,2'-[oxybis(4,1-phenylenethio)]diacetic acid has been studied extensively in the field of biochemistry and has shown potential as a chelating agent for metals such as copper and iron. This compound has also been studied for its potential use as an antioxidant and has been shown to exhibit strong antioxidant activity in vitro. Additionally, this compound has been investigated for its potential use as a drug delivery system due to its ability to bind to proteins and other biomolecules.
Propiedades
IUPAC Name |
2-[4-[4-(carboxymethylsulfanyl)phenoxy]phenyl]sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5S2/c17-15(18)9-22-13-5-1-11(2-6-13)21-12-3-7-14(8-4-12)23-10-16(19)20/h1-8H,9-10H2,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJGJYXRCITRFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC=C(C=C2)SCC(=O)O)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4'-{2-[4-(1-piperidinylsulfonyl)benzoyl]carbonohydrazonoyl}-4-biphenylyl acetate](/img/structure/B5917528.png)
![4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-N,N-diethyl-1-piperidinecarboxamide](/img/structure/B5917535.png)
![N~1~,N~1~-dimethyl-N~4~-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1,4-piperidinedicarboxamide](/img/structure/B5917537.png)

![3-{2-[(4-bromobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5917543.png)
![N'-[2-(benzyloxy)benzylidene]-2-[4-(benzyloxy)phenoxy]acetohydrazide](/img/structure/B5917551.png)
![1-cyclohexylchromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5917564.png)

![6-methoxytetrazolo[1,5-b]pyridazine](/img/structure/B5917591.png)
![4-{4-[(3-furylmethyl)thio]-3-nitrobenzoyl}morpholine](/img/structure/B5917598.png)

![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2-furohydrazide](/img/structure/B5917608.png)
